molecular formula C9H9F2N3O2 B13486631 2-(Cyclopropylamino)-4-(difluoromethyl)pyrimidine-5-carboxylic acid

2-(Cyclopropylamino)-4-(difluoromethyl)pyrimidine-5-carboxylic acid

Cat. No.: B13486631
M. Wt: 229.18 g/mol
InChI Key: BGHDXMWXEYFMFQ-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-4-(difluoromethyl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a cyclopropylamino group at the 2-position, a difluoromethyl group at the 4-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-4-(difluoromethyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the cyclopropylamino and difluoromethyl groups. The final step involves the carboxylation of the pyrimidine ring.

    Formation of Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions using cyclopropylamine.

    Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Carboxylation: The final step involves the carboxylation of the pyrimidine ring, which can be achieved using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-4-(difluoromethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or difluoromethyl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyclopropylamine in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-(Cyclopropylamino)-4-(difluoromethyl)pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-4-(difluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)pyrimidine-5-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-Chloropyrimidine-5-carboxylic acid: Similar structure but with a chlorine atom instead of a cyclopropylamino group.

Uniqueness

2-(Cyclopropylamino)-4-(difluoromethyl)pyrimidine-5-carboxylic acid is unique due to the presence of both cyclopropylamino and difluoromethyl groups, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C9H9F2N3O2

Molecular Weight

229.18 g/mol

IUPAC Name

2-(cyclopropylamino)-4-(difluoromethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H9F2N3O2/c10-7(11)6-5(8(15)16)3-12-9(14-6)13-4-1-2-4/h3-4,7H,1-2H2,(H,15,16)(H,12,13,14)

InChI Key

BGHDXMWXEYFMFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC=C(C(=N2)C(F)F)C(=O)O

Origin of Product

United States

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